molecular formula C17H12BrN3O2S B3008266 N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-10-2

N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B3008266
CAS RN: 865591-10-2
M. Wt: 402.27
InChI Key: BCFPSVZVDPDELU-UHFFFAOYSA-N
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Description

The compound N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that is presumed to contain a thiazolo[3,2-a]pyrimidine core structure. This core is a fused heterocyclic system that includes a pyrimidine ring bonded to a thiazole ring. The presence of a 6-bromonaphthalen-2-yl group suggests aromaticity and potential for interactions with various biological targets due to the bromine substituent, which is often used in medicinal chemistry for its bioisosteric properties and ability to undergo further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine involves the reaction of a thiadiazolo pyrimidine derivative with N,N-diethylamin . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of bromoacetyl coumarins in condensation reactions to introduce the naphthalene moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, 13C, and IR spectroscopy . These techniques are crucial for confirming the identity and purity of the synthesized compounds. The structure of N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide would likely be confirmed using similar methods, ensuring the correct placement of the bromonaphthalene group and the integrity of the thiazolopyrimidine scaffold.

Chemical Reactions Analysis

The reactivity of the thiazolopyrimidine core can be inferred from related studies. For example, the reaction of 5-amino-6 mercaptopyrimidines with diethyl bromomalonate can lead to the formation of 6-oxopyrimido[4,5-b][1,4]thiazine derivatives . This suggests that the thiazolopyrimidine core in the compound of interest may also be amenable to nucleophilic substitution reactions, particularly at positions activated by the presence of electron-withdrawing groups such as the carboxamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are characteristic of heterocyclic compounds with similar structural features. These properties include solubility in common organic solvents, potential for hydrogen bonding due to the presence of amide groups, and the ability to participate in various chemical reactions due to the presence of reactive functional groups . The bromine substituent in the compound of interest would also influence its reactivity and may facilitate further chemical transformations, such as cross-coupling reactions.

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been studied for their antimicrobial properties. For instance, the synthesis and study of the antimicrobial activity of various derivatives have shown promising results against strains such as Proteus vulgaris and Pseudomonas aeruginosa, with some compounds displaying more activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). Another research highlighted the synthesis and antimicrobial activity of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, demonstrating antimicrobial effects (Gein et al., 2015).

Anticancer Properties

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed a series of compounds synthesized for potential application in cancer treatment. These derivatives were screened for cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, with some compounds displaying significant activity, suggesting a potential avenue for anticancer therapy (Rahmouni et al., 2016).

Fungicidal Activity

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of systemic fungicides, demonstrated fungicidal activity in assays against Basidiomycete species. These findings suggest the potential for developing new fungicides based on the pyrazolo[1,5-a]pyrimidine scaffold (Huppatz, 1985).

Antibacterial and Anti-Inflammatory Activities

New derivatives of pyrimidine and thiophene have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These compounds exhibited promising results against bacterial strains and showed significant anti-inflammatory potency, highlighting their potential in developing new therapeutic agents (Lahsasni et al., 2018).

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(6-bromonaphthalen-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2S/c18-12-3-1-11-8-13(4-2-10(11)7-12)20-15(22)14-9-19-17-21(16(14)23)5-6-24-17/h1-4,7-9H,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFPSVZVDPDELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC4=C(C=C3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromonaphthalen-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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